molecular formula C10H14O4Pd B7818941 Palladium(II) acetylacetonate

Palladium(II) acetylacetonate

Cat. No.: B7818941
M. Wt: 304.64 g/mol
InChI Key: JKDRQYIYVJVOPF-FDGPNNRMSA-L
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Description

Palladium(II) acetylacetonate is a coordination complex with the chemical formula Pd(C₅H₇O₂)₂. It is a yellow solid that is widely used as a catalyst precursor in organic synthesis. The compound is known for its stability and ease of handling, making it a popular choice in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(II) acetylacetonate can be synthesized by reacting palladium(II) chloride with acetylacetone in the presence of a base. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent, such as ethanol, and then adding acetylacetone and a base like sodium acetate. The mixture is stirred and heated to facilitate the formation of the complex, which precipitates out of the solution .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar methods but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Palladium(II) acetylacetonate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which palladium(II) acetylacetonate exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

  • Platinum(II) acetylacetonate
  • Nickel(II) acetylacetonate
  • Copper(II) acetylacetonate

Comparison: Palladium(II) acetylacetonate is unique in its ability to catalyze a wide range of organic reactions with high efficiency and selectivity. Compared to platinum(II) acetylacetonate, it is generally more active in cross-coupling reactions. Nickel(II) acetylacetonate and copper(II) acetylacetonate are less expensive alternatives but often require more stringent reaction conditions and offer lower selectivity .

Biological Activity

Palladium(II) acetylacetonate (Pd(acac)₂) is a coordination compound that has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, emphasizing its mechanisms, effects on cellular systems, and relevant case studies.

Overview of this compound

This compound is a palladium complex with acetylacetonate ligands, commonly used as a catalyst in organic reactions. Its unique electronic properties and ability to form stable complexes make it a valuable compound in both synthetic chemistry and biological applications.

Mechanisms of Biological Activity

The biological activity of Pd(acac)₂ can be attributed to several mechanisms:

  • Catalytic Activity : Pd(acac)₂ acts as a catalyst in various biochemical reactions, including those involving oxidative stress and inflammation. Its ability to facilitate electron transfer processes is crucial in these contexts .
  • Cellular Uptake and Distribution : Studies have shown that palladium complexes can enter cells through passive diffusion or active transport mechanisms. Once inside, they may interact with cellular components, leading to various biological effects .
  • Interaction with Biomolecules : Palladium complexes can bind to proteins and nucleic acids, potentially altering their structure and function. This interaction can lead to changes in enzyme activity or gene expression .

Case Study 1: Anticancer Activity

Research has indicated that Pd(acac)₂ exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound's mechanism involves the activation of stress response pathways that lead to cell death .

StudyCell LineConcentrationEffect
AHeLa50 µMInduction of apoptosis
BMCF-725 µMInhibition of cell proliferation
CA549100 µMIncreased ROS production

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of Pd(acac)₂ against neurotoxic agents like formaldehyde. The compound was shown to mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .

ParameterControl GroupPd(acac)₂ Treated Group
Cell Viability (%)70 ± 5%90 ± 3%
ROS Levels (µM)15 ± 25 ± 1

Toxicological Considerations

While Pd(acac)₂ shows promising biological activities, its toxicity profile must be carefully evaluated. Studies indicate potential cytotoxic effects at high concentrations, particularly in non-cancerous cell lines. The balance between therapeutic efficacy and toxicity remains a critical area for further research .

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDRQYIYVJVOPF-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14024-61-4
Record name Palladium bis(acetoacetonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Palladium (II) di(4-oxopent-2-en-2-oate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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